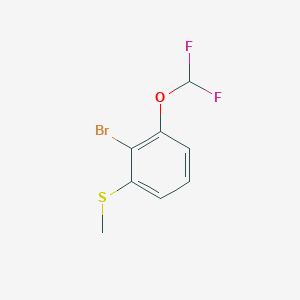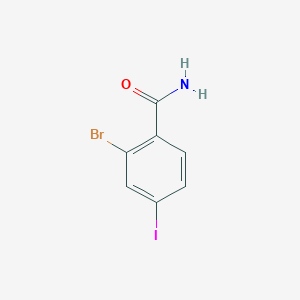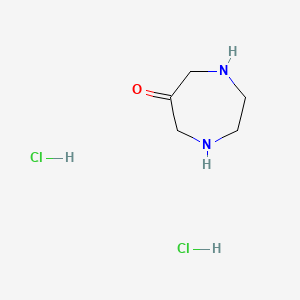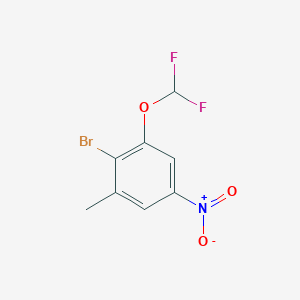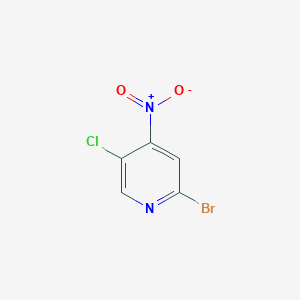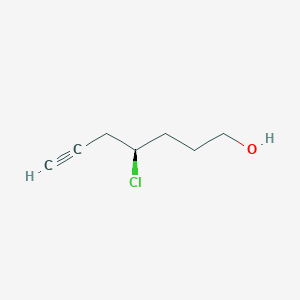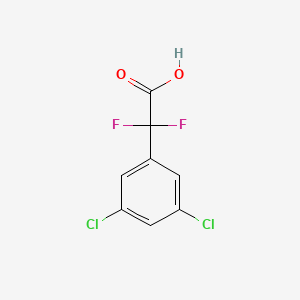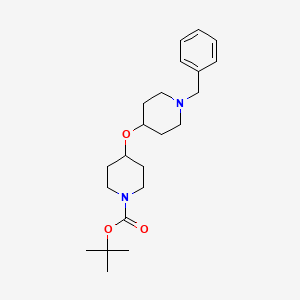
tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate” is not explicitly detailed in the search results .Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate” is not explicitly provided in the search results .Chemical Reactions Analysis
The specific chemical reactions involving “tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate” are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate” are not explicitly provided in the search results .Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Chemical Synthesis
Research has highlighted the significance of tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate in synthetic chemistry, particularly in the synthesis of complex molecules such as vandetanib. Vandetanib's synthesis involves multiple steps, including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution, demonstrating the compound's versatility and commercial value in industrial production scales. The process exhibits favorable yields and underscores the commercial potential of the synthesized compounds (W. Mi, 2015).
Environmental and Ecotoxicology Studies
The compound has also been implicated in environmental science, particularly concerning synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP). These studies focus on their occurrence, human exposure, and toxicity, highlighting the environmental persistence and potential health risks of SPAs. The research suggests the need for novel SPAs with low toxicity and reduced environmental impact (Runzeng Liu & S. Mabury, 2020).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate derivatives have been explored for their potential as small molecule antagonists for chemokine CCR3 receptors, which are implicated in allergic diseases such as asthma and allergic rhinitis. These studies provide insight into the structure-activity relationships (SAR) of small molecule CCR3 antagonists, contributing to the development of new therapeutic agents for treating allergic diseases (Lianne I Willems & A. IJzerman, 2009).
Environmental Pollution and Remediation
Further research has addressed the environmental challenges posed by methyl tert-butyl ether (MTBE), a related compound, focusing on its biodegradation and fate in soil and groundwater. These studies underline the difficulties in degrading MTBE due to its resistance to biodegradation, posing significant challenges for environmental remediation efforts. The research highlights the need for innovative approaches to address the persistence of MTBE in the environment and its implications for water quality (T. Schmidt et al., 2004).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 4-(1-benzylpiperidin-4-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-22(2,3)27-21(25)24-15-11-20(12-16-24)26-19-9-13-23(14-10-19)17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQOHTOQWWEIPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



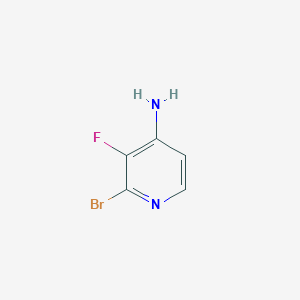
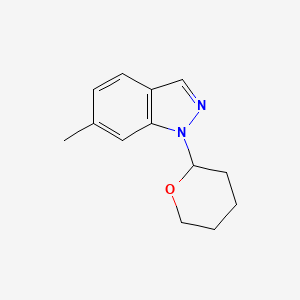
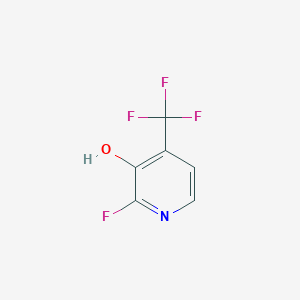

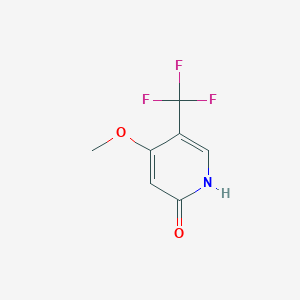
![2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B1447306.png)
![Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1447308.png)
